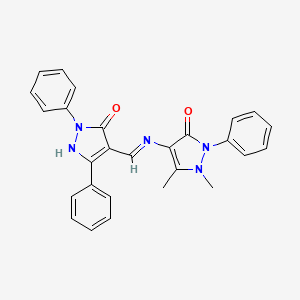![molecular formula C18H28N2O5S B11132171 1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxypropyl)piperidine-3-carboxamide](/img/structure/B11132171.png)
1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxypropyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxypropyl)piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxypropyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of Methoxy Groups: Methoxy groups are introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate.
Final Coupling: The final step involves coupling the piperidine derivative with the sulfonyl and methoxy-substituted phenyl group under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxypropyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxypropyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxypropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-methoxyphenyl)sulfonyl]piperidine
- 1-[(4-methylphenyl)sulfonyl]piperidine
- 1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine
Uniqueness
1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxypropyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C18H28N2O5S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-N-(3-methoxypropyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C18H28N2O5S/c1-14-12-16(7-8-17(14)25-3)26(22,23)20-10-4-6-15(13-20)18(21)19-9-5-11-24-2/h7-8,12,15H,4-6,9-11,13H2,1-3H3,(H,19,21) |
InChI Key |
GRJYZSXIPGKCJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCCCOC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11132091.png)


![Ethyl 1-({3-[2-(3-pyridyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B11132099.png)
![(5E)-2-(4-benzylpiperazin-1-yl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11132107.png)
![5-{(Z)-1-[2-(isobutylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-phenethyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11132111.png)
![3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11132113.png)
![2-(5-Chloropyridin-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11132118.png)
![{[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile](/img/structure/B11132126.png)
![2-[acetyl(isobutyl)amino]-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11132130.png)
![7-Fluoro-2-(furan-2-ylmethyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11132145.png)
![N-Benzo[1,3]dioxol-5-yl-2-(3,4-dimethoxy-benzenesulfonylamino)-propionamide](/img/structure/B11132149.png)
![[5-(2-methoxyphenyl)-1H-pyrazol-3-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B11132158.png)
![N-(2-ethoxyphenyl)-2-{1-[(2-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11132186.png)
